Zinn(II)-octoat

Übersicht

Beschreibung

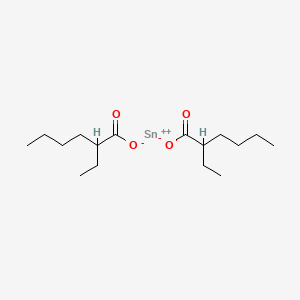

Stannous octoate, also known as Stannous octoate, is a useful research compound. Its molecular formula is C16H30O4Sn and its molecular weight is 405.1 g/mol. The purity is usually 95%.

The exact mass of the compound Stannous octoate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Stannous octoate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Stannous octoate including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Biomedizinische Anwendungen

Zinn(II)-octoat wird bei der Synthese von bioabbaubaren Poly(Milchsäure)- (PLA-)basierten Gerüsten . Diese Gerüste werden in biomedizinischen Anwendungen aufgrund ihrer Biokompatibilität und Abbaubarkeit eingesetzt . Die Verwendung von this compound bei der oberflächeninduzierten Ringöffnungspolymerisation wurde für medizinische Geräteanwendungen berichtet .

Abfallmanagement

This compound wird als Katalysator bei der Glykolyse von flexiblen Polyurethanabfällen . Dieser Prozess trägt zur Rückgewinnung von Polyolen mit verbesserter Qualität im Vergleich zu einphasigen Prozessen bei . Die katalytische Aktivität von this compound in diesem Prozess erwies sich als überlegen gegenüber anderen Katalysatoren, die zuvor für diese Anwendung eingesetzt wurden .

Synthese von Polymermaterialien

This compound ist ein vielseitiger Katalysator, der bei der Synthese von polymeren Materialien . Er hat seine Wirksamkeit bei der Herstellung von elastomeren Copolymeren und PLA-gepfropften M-Alginataerogelen gezeigt .

Katalysator für die Umwandlung von Kohlendioxid

This compound wurde zur Herstellung eines Zinn(IV)-oxid-Katalysators zur Umwandlung von Kohlenmonoxid und Sauerstoff zu Kohlendioxid .

Wirkmechanismus

Target of Action

Stannous octoate, also known as tin(II) 2-ethylhexanoate or tin(II) octoate, is primarily used as a catalyst in the synthesis of polymeric materials . Its primary targets are the monomers of these polymers, such as D,L-lactide and epsilon-caprolactone . These monomers are involved in the production of elastomeric copolymers and polylactic acid .

Mode of Action

Stannous octoate interacts with its targets through a process known as ring-opening polymerization . In this process, the stannous octoate acts as a catalyst, facilitating the reaction between the monomers to form long-chain polymers . The results were consistent with a mechanism in which stannous alkoxide initiator is formed in situ via reaction between stannous octoate and alcohol, and stannous alkoxide chain ends are the actively propagating species .

Biochemical Pathways

The primary biochemical pathway affected by stannous octoate is the polymerization of lactides and other cyclic esters . This process results in the formation of polymeric materials, such as elastomeric copolymers and polylactic acid . These materials have a wide range of applications, including the production of flexible foams for mattresses, furniture, and carpeting markets .

Pharmacokinetics

It is known that stannous octoate is a clear colorless liquid at room temperature, though often appears yellow due to impurities, likely resulting from oxidation of sn(ii) to sn(iv) .

Result of Action

The result of stannous octoate’s action is the formation of polymeric materials with tailored mechanical properties and controlled degradation rates . For example, when combined with hydroxyapatite, the resulting copolymers can create bone-filling composites . These materials have significant potential for use in medical applications, such as tissue engineering and drug delivery .

Action Environment

The action of stannous octoate can be influenced by various environmental factors. For instance, it is known to degrade in water to form Sn(IV) . Therefore, the presence of water can influence the efficacy and stability of stannous octoate. Additionally, it should be stored in a cool, ventilated area away from heat sources and sunlight to ensure safety .

Safety and Hazards

Zukünftige Richtungen

Stannous octoate is widely used in the polymer industry as a catalyst for the production of polyurethane foams and elastomers . It is also used in the synthesis of polylactic acid (PLA), a biodegradable and biocompatible polymer that has many fields of applications like medical, food industrial field, or for other general purposes . The future of Stannous octoate lies in its potential applications in drug delivery .

Biochemische Analyse

Biochemical Properties

Stannous octoate plays a significant role in biochemical reactions, primarily as a catalyst. It interacts with various enzymes and proteins, facilitating the polymerization process. For instance, stannous octoate is known to catalyze the ring-opening polymerization of lactides, which is a critical step in the synthesis of polylactic acid . The compound interacts with the hydroxyl groups of the monomers, initiating the polymerization process. Additionally, stannous octoate has been observed to interact with hydroxyapatite, forming composites with tailored mechanical properties and controlled degradation rates .

Cellular Effects

Stannous octoate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to affect oxidative phosphorylation, a crucial metabolic pathway for energy production in cells . By inhibiting enzymes involved in this pathway, stannous octoate can lead to cellular dysfunction and adverse health effects. Furthermore, stannous octoate has been reported to cause skin and eye irritation, respiratory issues, and reproductive toxicity at high doses .

Molecular Mechanism

The molecular mechanism of stannous octoate involves its interaction with biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Stannous octoate acts as a catalyst by binding to the active sites of enzymes, facilitating the polymerization of monomers . This binding interaction is crucial for the initiation and propagation of the polymerization process. Additionally, stannous octoate has been shown to inhibit enzymes involved in oxidative phosphorylation, disrupting cellular energy production .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of stannous octoate can change over time due to its stability and degradation. Stannous octoate is known to degrade in water, forming tin(IV) compounds . This degradation can affect its catalytic activity and long-term effects on cellular function. Studies have shown that stannous octoate can degrade within Ringer solutions over a period of six weeks, with the incorporation of hydroxyapatite reducing the degradation rate .

Dosage Effects in Animal Models

The effects of stannous octoate vary with different dosages in animal models. At low doses, stannous octoate acts as an effective catalyst without causing significant adverse effects. At high doses, it can lead to toxicity, including skin and eye irritation, respiratory issues, and reproductive toxicity . Studies have shown that the rate of polymerization increases with higher concentrations of stannous octoate, but this also raises the risk of adverse effects .

Metabolic Pathways

Stannous octoate is involved in various metabolic pathways, particularly those related to polymerization reactions. It interacts with enzymes and cofactors, facilitating the ring-opening polymerization of lactides and other cyclic esters . Additionally, stannous octoate has been reported to inhibit enzymes involved in oxidative phosphorylation, affecting cellular energy production .

Transport and Distribution

Within cells and tissues, stannous octoate is transported and distributed through interactions with transporters and binding proteins. It has been observed to localize in specific cellular compartments, affecting its catalytic activity and function . The distribution of stannous octoate can influence its effectiveness as a catalyst and its potential toxicity.

Subcellular Localization

Stannous octoate’s subcellular localization is crucial for its activity and function. It has been shown to localize in specific cellular compartments, such as the mitochondria, where it can inhibit enzymes involved in oxidative phosphorylation . This localization is essential for its role as a catalyst and its impact on cellular metabolism.

Eigenschaften

IUPAC Name |

2-ethylhexanoate;tin(2+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C8H16O2.Sn/c2*1-3-5-6-7(4-2)8(9)10;/h2*7H,3-6H2,1-2H3,(H,9,10);/q;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSBAEPSJVUENNK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)C(=O)[O-].CCCCC(CC)C(=O)[O-].[Sn+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4Sn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1027138 | |

| Record name | Hexanoic acid, 2-ethyl-, tin(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

405.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid; [Sigma-Aldrich MSDS] | |

| Record name | Tin(II) 2-ethylhexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000001 [mmHg] | |

| Record name | Tin(II) 2-ethylhexanoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17714 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

301-10-0 | |

| Record name | Stannous 2-ethylhexanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000301100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hexanoic acid, 2-ethyl-, tin(2+) salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1027138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | STANNOUS 2-ETHYLHEXANOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/519A78R12Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

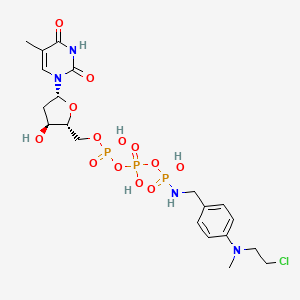

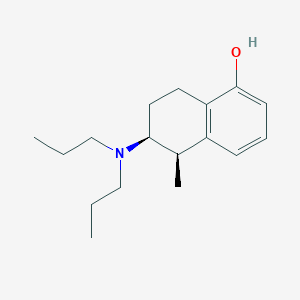

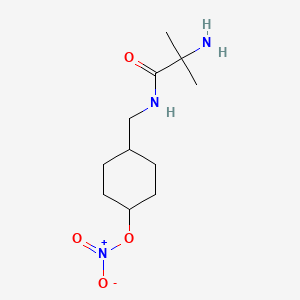

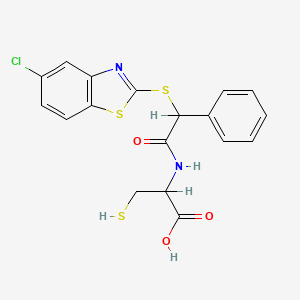

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[2-Hydroxy-3-(propan-2-ylamino)propoxy]naphthalene-1,2-diol](/img/structure/B1220889.png)

![4-[5-[Oxo-(3-pyridinylamino)methyl]-2-furanyl]benzoic acid ethyl ester](/img/structure/B1220891.png)